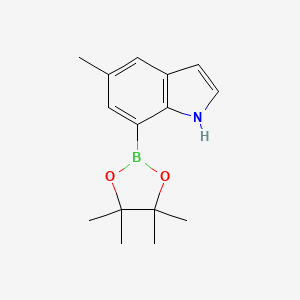![molecular formula C14H15N3O2 B11856296 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico: es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por la fusión de un anillo de pirazol con un anillo de piridina, formando una estructura bicíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico típicamente involucra la ciclización de precursores apropiados. Un método común involucra la reacción de difenilhidrazona con piridina en presencia de yodo . Otro enfoque incluye el tratamiento de 1-fenil-3-metil-5-amino-pirazol con 1,3-dicetonas en ácido acético glacial .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios generales de la síntesis heterocíclica, como el uso de sistemas catalíticos y condiciones de reacción optimizadas, probablemente se emplean para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir varios grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻) se emplean comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: El compuesto se investiga por su posible uso en el desarrollo de fármacos, particularmente como inhibidores enzimáticos o moduladores de receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estas dianas uniéndose a sus sitios activos o alterando su conformación, influyendo así en diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
- 4,5,6,7-Tetrahidro-1H-pirazolo[4,3-c]piridina
- 5-Bencil-1,2,4,5,6,7-hexahidropirazolo[4,3-c]piridin-3-ona
- 5,6,7,8-Tetrahidro-4H-pirazolo[1,5-a][1,4]diazepin-2-carboxilatos
Singularidad
La singularidad del ácido 5-bencil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxílico radica en su patrón de sustitución específico y las actividades biológicas resultantes. Su grupo bencilo y su funcionalidad de ácido carboxílico proporcionan propiedades químicas distintas que lo diferencian de otros derivados de pirazolopiridina.
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19) |
Clave InChI |
QXZGDFSFMMQRNL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NN=C2C(=O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


